(4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
CAS No.: 1642629-95-5
Cat. No.: VC17127147
Molecular Formula: C19H21N3O6S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1642629-95-5 |
---|---|
Molecular Formula | C19H21N3O6S |
Molecular Weight | 419.5 g/mol |
IUPAC Name | (4S)-2-[carboxy-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C19H21N3O6S/c1-9-11(12(22-28-9)10-7-5-4-6-8-10)15(23)20-13(17(24)25)16-21-14(18(26)27)19(2,3)29-16/h4-8,13-14,16,21H,1-3H3,(H,20,23)(H,24,25)(H,26,27)/t13?,14-,16?/m0/s1 |
Standard InChI Key | JCHZLBSPYSDECZ-BBBYJDLNSA-N |
Isomeric SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecule’s backbone consists of a 5,5-dimethylthiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively . The thiazolidine ring is substituted at position 2 with a carboxymethyl group, which is further functionalized by an amide linkage to a 5-methyl-3-phenylisoxazole moiety. The isoxazole ring itself is a heterocyclic structure featuring oxygen and nitrogen atoms, with a methyl group at position 5 and a phenyl group at position 3 . At position 4 of the thiazolidine ring, a carboxylic acid group completes the structure, contributing to the compound’s acidic properties .
Stereochemical Considerations
The stereodescriptor (4S) indicates the absolute configuration at the fourth carbon of the thiazolidine ring, a critical feature influencing the compound’s three-dimensional geometry and potential interactions with biological targets . Computational models and X-ray crystallography data confirm that this stereocenter governs the spatial orientation of the carboxylic acid and dimethyl groups, which may impact solubility and reactivity .
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is C₁₉H₂₁N₃O₆S, corresponding to a molecular weight of 419.45 g/mol . Key physicochemical properties include:
The presence of multiple hydrogen bond donors and acceptors suggests high polarity, likely influencing its solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
Retrosynthetic deconstruction of the target molecule reveals three primary building blocks:
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5-Methyl-3-phenylisoxazole-4-carboxylic acid: Synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine under acidic conditions, followed by phenyl group introduction via Suzuki coupling .
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L-Cysteine derivative: Serves as the precursor for the thiazolidine ring, with dimethylation occurring at the prochiral carbon via alkylation with methyl iodide .
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Carboxymethyl linker: Introduced through a Mannich reaction, connecting the thiazolidine and isoxazole moieties via an amide bond .
Step 1: Isoxazole Carboxylic Acid Preparation
The 5-methyl-3-phenylisoxazole intermediate is synthesized by reacting ethyl acetoacetate with hydroxylamine hydrochloride in ethanol, yielding the isoxazole ring. Subsequent Friedel-Crafts acylation introduces the phenyl group at position 3 .
Step 2: Thiazolidine Ring Formation
L-Cysteine undergoes cyclization with acetone to form the thiazolidine core. Dimethylation is achieved using methyl iodide and a base such as potassium carbonate, yielding the 5,5-dimethyl substitution .
Step 3: Amide Coupling
The isoxazole carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the primary amine of the carboxymethyl-thiazolidine intermediate. Triethylamine is employed as a base to scavenge HCl, driving the reaction to completion .
Step 4: Final Deprotection
Protecting groups on the carboxylic acids (e.g., tert-butyl esters) are removed via acid hydrolysis using trifluoroacetic acid (TFA) in dichloromethane, yielding the final product .
Chemical Reactivity and Functional Transformations
Acid-Base Behavior
The dual carboxylic acid groups (pKa ≈ 2–3) confer strong acidity, enabling salt formation with bases like sodium hydroxide. The isoxazole ring’s nitrogen can act as a weak base (pKa ≈ 4–5), permitting protonation under acidic conditions .
Nucleophilic Acyl Substitution
The amide linkage between the thiazolidine and isoxazole moieties undergoes hydrolysis in the presence of strong acids or bases. For example, refluxing with 6M HCl yields the free amine and carboxylic acid derivatives .
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with acetylene derivatives, forming pyrazole analogs. This reactivity is exploited to generate structurally diverse libraries for biological screening .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the synthesis of β-lactam antibiotics. Its structural similarity to penicillin precursors has led to its use in generating semi-synthetic antibiotics with enhanced stability against β-lactamases .
Hypothesized Biological Activity
Thiazolidine derivatives are known for their antimicrobial and anti-inflammatory properties. Molecular docking studies suggest that the compound’s carboxylic acid groups chelate metal ions in bacterial enzymes, potentially inhibiting cell wall synthesis .
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